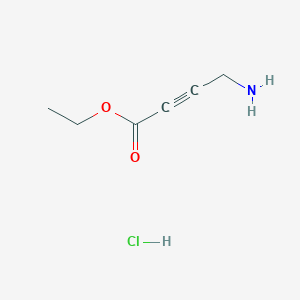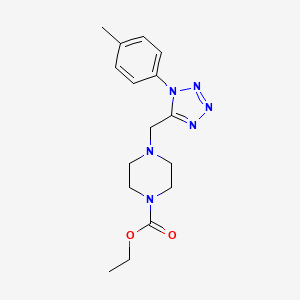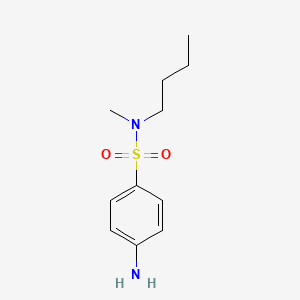
Ethyl 4-aminobut-2-ynoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-aminobut-2-ynoate hydrochloride is a research chemical . It has a molecular weight of 163.6 g/mol and a chemical formula of C6H10ClNO2 . The IUPAC name for this compound is ethyl (E)-4-aminobut-2-enoate hydrochloride .
Molecular Structure Analysis
The molecular structure of Ethyl 4-aminobut-2-ynoate hydrochloride can be represented by the SMILES notation: CCOC(=O)C#CCN.Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
Ethyl 4-aminobut-2-ynoate hydrochloride has a molecular weight of 163.6 g/mol . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
1. Catalyst-Free Domino Reactions
Ethyl 4-aminobut-2-ynoate hydrochloride is utilized in catalyst-free domino reactions. Zhao et al. (2020) developed a method involving this compound to synthesize furan-2(5H)-one derivatives. These derivatives showed significant bioactivity, demonstrating 100% mortality against Myzus persicae at specific concentrations (Zhao et al., 2020).
2. Synthesis of Pyrimidin-4(3H)-ones
Roberts, Landor, and Bolessa (1994) reported the reaction of ethyl alka-2,3-dienoates with acetamidine, leading to the formation of pyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines. This synthesis is significant in the development of hydrochloride salts of these compounds (Roberts, Landor, & Bolessa, 1994).
3. Preparation of Tritiated Neurotransmitter Analogues
Duke et al. (1993) synthesized tritiated E- and Z-4-aminobut-2-enoic acids from methyl 4-N-phthalimidobut-2-ynoate. These acids are analogues of the inhibitory neurotransmitter 4-aminobutanoic acid (GABA), crucial for neuroscience research (Duke et al., 1993).
4. Hydrostannation of Amino Acid Derivatives
Crisp and Gebauer (1997) explored the hydrostannation of methyl (R,S)-2-(N-diphenylmethylidene)aminopent-4-ynoate, leading to α-amino acid derivatives. This research contributes to the understanding of regioselective addition in organic synthesis (Crisp & Gebauer, 1997).
5. Nickel-Catalyzed Reductive Coupling
Rodrigo and Guan (2017) utilized ethyl 3-(trimethylsilyl)propiolate, a compound related to ethyl 4-aminobut-2-ynoate hydrochloride, in nickel-catalyzed reductive coupling with aldehydes. This study enhances the understanding of catalytic reactions in organic synthesis (Rodrigo & Guan, 2017).
6. [2+2]-Cycloaddition Reactions
Koldobskii et al. (2008) discovered the [2+2]-cycloaddition capabilities of ethyl 4-chloro-2-oxobut-3-ynoate with unactivated alkenes. This finding is valuable for the synthesis of complex organic compounds (Koldobskii et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-aminobut-2-ynoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-9-6(8)4-3-5-7;/h2,5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRINOEYWJUZEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminobut-2-ynoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2813330.png)

![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813334.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2813341.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2813343.png)
![4-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2813344.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2813346.png)

![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2813349.png)